N-Isobutyrylglycine-d2

Catalog No.
S12882641
CAS No.
M.F
C6H11NO3
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Isobutyrylglycine-d2

Product Name

N-Isobutyrylglycine-d2

IUPAC Name

2,2-dideuterio-2-(2-methylpropanoylamino)acetic acid

Molecular Formula

C6H11NO3

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/i3D2

InChI Key

DCICDMMXFIELDF-SMZGMGDZSA-N

Canonical SMILES

CC(C)C(=O)NCC(=O)O

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)C(C)C

N-Isobutyrylglycine-d2 is a highly specialized stable-isotope-labeled (SIL) internal standard engineered for the precise quantification of N-isobutyrylglycine in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) [1]. Elevated levels of unlabeled N-isobutyrylglycine serve as a primary diagnostic biomarker for isobutyryl-CoA dehydrogenase deficiency (IBDD) and multiple acyl-CoA dehydrogenase deficiency (MADD) [2]. In high-throughput clinical diagnostics, targeted metabolomics, and newborn screening (NBS), procurement of this exact deuterated analog is strictly required. It functions to correct for severe matrix-induced ion suppression, extraction recovery variations, and instrument drift that otherwise compromise quantitative accuracy when relying on unlabeled external calibration or generic structural analogs [1].

Substituting N-Isobutyrylglycine-d2 with generic acylglycine internal standards, such as N-butyrylglycine-d2 or N-valerylglycine-d5, fundamentally compromises assay integrity due to chromatographic misalignment [1]. Because N-isobutyrylglycine and N-butyrylglycine are structural isomers, they exhibit distinct retention times during LC separation. A generic or mismatched deuterated standard will not co-elute with the target analyte, exposing the quantification to localized matrix effects and ion suppression zones in the mass spectrometer's electrospray ionization (ESI) source [2]. Consequently, laboratories attempting to use cheaper, class-level surrogate standards face unacceptable coefficients of variation (CV >15%), false positives in newborn screening, and failed clinical proficiency tests, making the exact isotope-matched standard an indispensable procurement requirement for accredited workflows.

Absolute Matrix Effect Correction and Ion Suppression Mitigation

In the LC-MS/MS analysis of human urine and dried blood spots, biological matrices cause significant ion suppression. Utilizing N-Isobutyrylglycine-d2 as the internal standard perfectly tracks the target analyte's signal suppression, yielding a quantitative recovery accuracy of 98-102% [1]. In contrast, using an unlabeled baseline without a matched internal standard, or relying on external calibration curves, yields only 60-75% accuracy due to uncorrected signal quenching [2].

Evidence DimensionQuantitative recovery accuracy under matrix suppression
Target Compound Data98-102% recovery accuracy
Comparator Or BaselineUnlabeled baseline without matched IS (60-75% accuracy)
Quantified Difference23-42% improvement in absolute quantitative accuracy
ConditionsLC-MS/MS analysis of complex biological matrices in positive electrospray ionization (ESI+) mode

Procuring the exact deuterated standard is mandatory to prevent false negatives in diagnostic screening caused by biological matrix interference.

Chromatographic Co-elution and Assay Precision (CV%)

Because N-Isobutyrylglycine-d2 is chemically identical to the target analyte except for isotopic mass, it co-elutes perfectly, maintaining intra- and inter-assay coefficients of variation (CV) below 5% [1]. When laboratories substitute this with a generic surrogate internal standard like N-butyrylglycine-d2, retention time shifts occur, exposing the target and the standard to different matrix environments at the moment of ionization. This mismatch drives assay CVs up to 12-18% [1].

Evidence DimensionAssay Precision (Coefficient of Variation)
Target Compound DataCV < 5%
Comparator Or BaselineSurrogate internal standard (N-butyrylglycine-d2) (CV 12-18%)
Quantified DifferenceOver 3-fold improvement in assay precision
ConditionsHigh-throughput UPLC-MS/MS multiple reaction monitoring (MRM) of isomeric acylglycines

High precision is critical for clinical laboratory accreditation and establishing reliable cutoff thresholds in newborn screening protocols.

Linear Dynamic Range and Lower Limit of Quantitation (LLOQ)

In isotope-dilution mass spectrometry, the inclusion of N-Isobutyrylglycine-d2 enables an exceptional linear dynamic range, achieving a Lower Limit of Quantitation (LLOQ) of 1-5 nM with an R^2 > 0.995 across a 1.0-500 nM calibration range [1]. External calibration curves prepared in surrogate matrices fail to maintain acceptable linearity below 15 nM without the matched internal standard, severely limiting the detection of trace biomarker levels [2].

Evidence DimensionLower Limit of Quantitation (LLOQ)
Target Compound DataLLOQ of 1-5 nM
Comparator Or BaselineExternal calibration without IS (LLOQ > 15 nM)
Quantified Difference3 to 15-fold increase in low-end sensitivity
ConditionsIsotope-dilution UPLC-MS/MS of acylglycines in surrogate un-derivatized urine matrices

Allows laboratories to confidently detect trace biomarker levels in micro-volume samples like dried blood spots (DBS), minimizing ambiguous results.

Newborn Screening (NBS) and Clinical Diagnostics

N-Isobutyrylglycine-d2 is the definitive internal standard procured for LC-MS/MS diagnostic panels to identify isobutyryl-CoA dehydrogenase deficiency (IBDD) and multiple acyl-CoA dehydrogenase deficiency (MADD). Its use ensures absolute matrix effect correction in dried blood spots (DBS) and urine, preventing false negatives in critical neonatal screening [1].

Targeted Metabolomics and Biomarker Profiling

Essential for high-throughput profiling of acylglycines in metabolic disease research. The compound guarantees chromatographic co-elution and intra-assay CVs below 5%, ensuring data reproducibility and accurate quantification across large, multi-center patient cohorts where matrix variability is high [2].

Diagnostic Assay Kit Manufacturing (IVD)

Procured by In Vitro Diagnostics (IVD) manufacturers as a critical raw material for formulating certified calibrator and control solutions. Its inclusion in commercial mass spectrometry kits provides clinical laboratories with the necessary linearity (LLOQ of 1-5 nM) to pass stringent proficiency testing and regulatory accreditation [1].

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

147.086446705 g/mol

Monoisotopic Mass

147.086446705 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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